N-benzhydryl-4-methoxy-3-nitrobenzamide
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Overview
Description
N-benzhydryl-4-methoxy-3-nitrobenzamide is a chemical compound with the molecular formula C21H18N2O4 and a molecular weight of 362.389 g/mol . It is known for its unique structure, which includes a benzhydryl group, a methoxy group, and a nitro group attached to a benzamide core. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-methoxy-3-nitrobenzamide typically involves the reaction of benzhydryl chloride with 4-methoxy-3-nitrobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-benzhydryl-4-methoxy-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxy-3-nitrobenzoic acid and benzhydrylamine.
Scientific Research Applications
N-benzhydryl-4-methoxy-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzhydryl-4-methoxy-3-nitrobenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-benzhydryl-3-methyl-4-nitrobenzamide: Similar structure but with a methyl group instead of a methoxy group.
N-benzhydryl-4-methyl-3-nitrobenzamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-benzhydryl-4-methoxy-3-nitrobenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially leading to different properties compared to its methyl-substituted analogs .
Properties
Molecular Formula |
C21H18N2O4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-benzhydryl-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C21H18N2O4/c1-27-19-13-12-17(14-18(19)23(25)26)21(24)22-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,22,24) |
InChI Key |
RJJCYJJRSGEGKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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